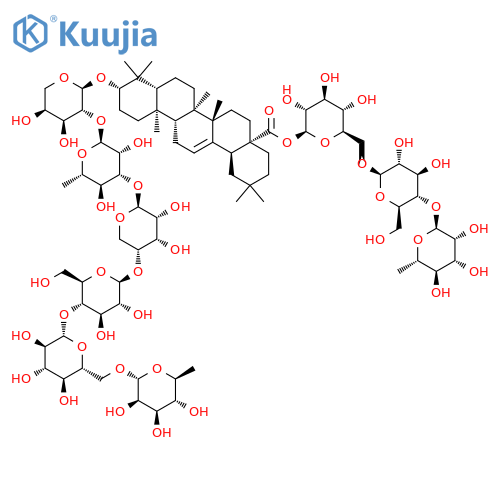

Cas no 761425-93-8 (Clematichinenoside AR)

Clematichinenoside AR 化学的及び物理的性質

名前と識別子

-

- 灵仙新苷

- Clematichinenoside AR

- 1ST183532

- CHEMBL457170

- MS-32225

- HY-N4232

- DA-62382

- CS-0032487

- AKOS040760336

- 761425-93-8

-

- インチ: 1S/C82H134O43/c1-28-42(86)49(93)56(100)67(112-28)109-25-36-46(90)51(95)58(102)72(118-36)122-64-35(23-84)116-71(61(105)54(64)98)117-38-27-111-69(55(99)48(38)92)123-65-44(88)30(3)114-74(62(65)106)124-66-45(89)33(85)24-108-75(66)120-41-14-15-79(8)39(78(41,6)7)13-16-81(10)40(79)12-11-31-32-21-77(4,5)17-19-82(32,20-18-80(31,81)9)76(107)125-73-59(103)52(96)47(91)37(119-73)26-110-68-60(104)53(97)63(34(22-83)115-68)121-70-57(101)50(94)43(87)29(2)113-70/h11,28-30,32-75,83-106H,12-27H2,1-10H3/t28-,29-,30-,32-,33-,34+,35+,36+,37+,38+,39-,40+,41-,42-,43-,44-,45-,46+,47+,48+,49+,50+,51-,52-,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,64+,65+,66+,67+,68+,69-,70-,71-,72-,73-,74-,75-,79-,80+,81+,82-/m0/s1

- InChIKey: JFLCHMJGYAFQIU-AOXNNHMFSA-N

- ほほえんだ: O([C@H]1[C@@H]([C@H]([C@H](CO1)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@H](C)O1)O)O[C@H]1[C@@H]([C@@H]([C@@H](CO1)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO[C@H]2[C@@H]([C@@H]([C@H]([C@H](C)O2)O)O)O)O1)O)O)O)O)O)O)O)O)[C@H]1CC[C@@]2(C)[C@@H](CC[C@@]3(C)[C@]4(C)CC[C@@]5(C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@@H](CO[C@H]7[C@@H]([C@H]([C@@H]([C@@H](CO)O7)O[C@H]7[C@@H]([C@@H]([C@H]([C@H](C)O7)O)O)O)O)O)O6)O)O)O)CCC(C)(C)C[C@H]5C4=CC[C@@H]32)C1(C)C

計算された属性

- せいみつぶんしりょう: 1806.8298829g/mol

- どういたいしつりょう: 1806.8298829g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 24

- 水素結合受容体数: 43

- 重原子数: 125

- 回転可能化学結合数: 23

- 複雑さ: 3610

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 51

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 669

- 疎水性パラメータ計算基準値(XlogP): -7.6

じっけんとくせい

- 色と性状: Powder

Clematichinenoside AR 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemFaces | CFN93289-5mg |

Clematichinenoside AR |

761425-93-8 | >=98% | 5mg |

$318 | 2022-02-28 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1507-1 mg |

Clematichinenoside AR |

761425-93-8 | 99.69% | 1mg |

¥2257.00 | 2022-04-26 | |

| A2B Chem LLC | AH55895-25mg |

Clematichinenoside AR |

761425-93-8 | 98% by HPLC | 25mg |

$1637.00 | 2024-04-19 | |

| A2B Chem LLC | AH55895-50mg |

Clematichinenoside AR |

761425-93-8 | 98% by HPLC | 50mg |

$2763.00 | 2024-04-19 | |

| Aaron | AR00G83N-5mg |

Clematichinenoside AR |

761425-93-8 | 99% | 5mg |

$131.00 | 2025-02-11 | |

| Aaron | AR00G83N-10mg |

Clematichinenoside AR |

761425-93-8 | 99% | 10mg |

$196.00 | 2025-02-11 | |

| A2B Chem LLC | AH55895-100mg |

Clematichinenoside AR |

761425-93-8 | 98% by HPLC | 100mg |

$4752.00 | 2024-04-19 | |

| MedChemExpress | HY-N4232-1mg |

Clematichinenoside AR |

761425-93-8 | ≥99.0% | 1mg |

¥2300 | 2024-05-22 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1507-5 mg |

Clematichinenoside AR |

761425-93-8 | 99.69% | 5mg |

¥4987.00 | 2022-04-26 | |

| TargetMol Chemicals | TN1507-10mg |

Clematichinenoside AR |

761425-93-8 | 99.69% | 10mg |

¥ 3610 | 2023-09-15 |

Clematichinenoside AR 関連文献

-

Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

-

Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878

-

5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569

-

Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959

Clematichinenoside ARに関する追加情報

Introduction to Clematichinenoside AR (CAS No. 761425-93-8)

Clematichinenoside AR, a naturally occurring compound with the chemical identifier CAS No. 761425-93-8, has garnered significant attention in the field of pharmaceutical research and natural product chemistry. This triterpenoid saponin, derived from the roots of Clematis chinensis, exhibits a range of biological activities that have prompted extensive investigation into its potential therapeutic applications.

The structural complexity of Clematichinenoside AR makes it a subject of great interest for chemists and biochemists alike. Its molecular framework, characterized by multiple hydroxyl groups and a glycosidic linkage, contributes to its unique pharmacological properties. Recent studies have highlighted its role in modulating various cellular pathways, making it a promising candidate for further development in drug discovery.

In the realm of modern medicine, the exploration of natural products has become increasingly important due to the growing demand for alternative therapies and the limitations of conventional pharmaceuticals. Clematichinenoside AR stands out as one of the most intriguing compounds in this context, with preliminary research suggesting its potential in addressing a variety of health conditions.

One of the most compelling aspects of Clematichinenoside AR is its ability to interact with multiple targets within the human body. Research has demonstrated its efficacy in reducing inflammation, which is a key factor in numerous chronic diseases such as arthritis and cardiovascular disorders. Additionally, its antioxidant properties have been observed in vitro, indicating its potential to combat oxidative stress—a mechanism linked to aging and various degenerative diseases.

The pharmacokinetic profile of Clematichinenoside AR is another area of active investigation. Studies have shown that it exhibits good oral bioavailability, suggesting that it could be effectively administered through oral routes. This property is particularly advantageous for developing therapeutic agents that are easy to administer and cost-effective.

Furthermore, the compound's interaction with enzymes and receptors has been a focus of interest. Preliminary findings suggest that Clematichinenoside AR may inhibit certain enzymes involved in metabolic pathways, potentially offering benefits in managing metabolic disorders such as diabetes. Its ability to modulate receptor activity also opens up possibilities for applications in neurodegenerative diseases, where dysregulation of receptor function is a common pathological feature.

The natural abundance of Clematis chinensis, from which Clematichinenoside AR is isolated, presents an opportunity for sustainable sourcing practices. Traditional cultivation methods combined with advanced extraction techniques can ensure a consistent supply of this valuable compound without compromising environmental integrity.

In conclusion, Clematichinenoside AR (CAS No. 761425-93-8) represents a significant advancement in natural product research. Its multifaceted biological activities and favorable pharmacokinetic properties make it a promising candidate for further clinical development. As research continues to uncover new insights into its mechanisms of action, the potential applications of this compound are likely to expand, offering hope for innovative treatments in various medical fields.

761425-93-8 (Clematichinenoside AR) 関連製品

- 20676-54-4(Methyl 2-acetamido-5-chlorobenzoate)

- 1550987-04-6(Piperidine, 3-(1-ethyl-1H-tetrazol-5-yl)-)

- 638139-57-8((5Z)-3-(3-methoxyphenyl)-5-(2-methoxyphenyl)methylidene-2-sulfanylidene-1,3-thiazolidin-4-one)

- 877818-33-2(3-(5Z)-5-(5-nitrofuran-2-yl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylpropanoic acid)

- 1420776-15-3(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 1448044-59-4(3-4-(4-fluorobenzenesulfonyl)piperidine-1-carbonylpyridine)

- 1708250-34-3(5-Nitro-2-(2-trifluoromethyl-phenyl)-2H-[1,2,3]triazole-4-carboxylic acid)

- 2770545-84-9(2-oxabicyclo2.2.1heptane-5-carboxylic acid)

- 2105684-31-7(3-amino-1-(3-chloro-2-methoxyphenyl)propan-1-one)

- 107855-60-7(1,3-Dimethyl 2-(3-chlorophenyl)propanedioate)